kipukasin D
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Overview
Description
Kipukasin D is a marine natural nucleoside derived from the fungus Aspergillus versicolor. It is known for its unique structure and significant biological activities, particularly its antibacterial properties
Preparation Methods
The first total synthesis of kipukasin D was achieved using commercially available tetra-O-acetyl-β-D-ribose as the starting material . The synthesis involves nine steps with an overall yield of 15.7% . The key steps include Vorbrüggen glycosylation, where ortho-iodinebenzoate acts as a neighboring participating group leading to β-nucleoside, and the selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates using freshly prepared triphenylphosphine gold trifluoroacetate (Ph3PAuOTFA) in the presence of ethanol and water in dichloromethane .
Chemical Reactions Analysis
Kipukasin D undergoes various chemical reactions, including glycosylation and deprotection reactions . The Vorbrüggen glycosylation reaction is a key step in its synthesis, where ortho-iodinebenzoate acts as a neighboring participating group . The selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates is achieved using Ph3PAuOTFA, which avoids transesterification between 2’-OH and 3’-OH . These reactions are carried out under mild and neutral conditions, making them suitable for nucleoside and carbohydrate chemistry .
Scientific Research Applications
Kipukasin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound and its derivatives have shown modest activity against Gram-positive bacteria . The compound’s unique structure and biological activities also make it a valuable tool for studying nucleoside chemistry and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of kipukasin D involves its interaction with bacterial cells, leading to antibacterial effects . The compound’s molecular targets and pathways are not fully elucidated, but its structure suggests that it may interfere with bacterial nucleic acid synthesis or other essential cellular processes . Further research is needed to fully understand the molecular mechanisms underlying its antibacterial activity.
Comparison with Similar Compounds
Similar compounds include kipukasins A, B, and J, which also exhibit biological activities such as antibacterial and cytotoxic effects . Kipukasin D is unique due to its specific structure and the particular biological activities it exhibits . Other related compounds include decumbenone B and cyclopenol, which are also derived from marine fungi and have distinct chemical structures and biological properties .
Properties
Molecular Formula |
C19H22N2O9 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |
InChI Key |
LQYPUZKOEZWGBX-BASLNEPJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |
Origin of Product |
United States |
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